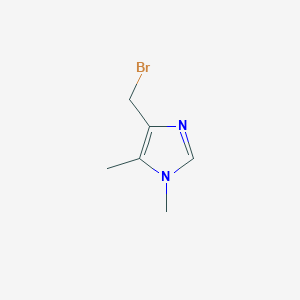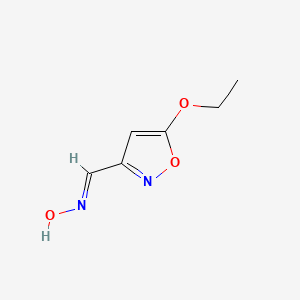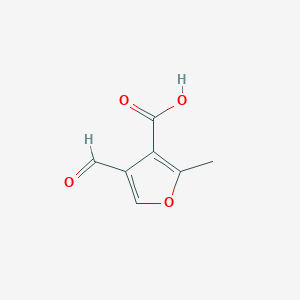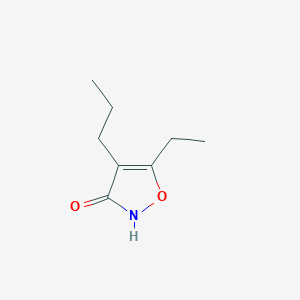
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a succinic acid moiety linked to a pyrrolidine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid: The enantiomer of the compound with different stereochemistry.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)glutaric acid: A similar compound with an additional carbon in the backbone.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)adipic acid: Another similar compound with two additional carbons in the backbone.
Uniqueness
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is unique due to its specific stereochemistry and the presence of both succinic acid and pyrrolidine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7NO6 |
|---|---|
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
(2S)-2-(2,5-dioxopyrrol-1-yl)butanedioic acid |
InChI |
InChI=1S/C8H7NO6/c10-5-1-2-6(11)9(5)4(8(14)15)3-7(12)13/h1-2,4H,3H2,(H,12,13)(H,14,15)/t4-/m0/s1 |
Clé InChI |
XQAAZZNKYRVHBH-BYPYZUCNSA-N |
SMILES isomérique |
C1=CC(=O)N(C1=O)[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=O)N(C1=O)C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)







![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

